molecular formula C8H11BrOS B1526064 4-Bromo-2-(propoxymethyl)thiophene CAS No. 1065184-25-9

4-Bromo-2-(propoxymethyl)thiophene

Cat. No.: B1526064
CAS No.: 1065184-25-9
M. Wt: 235.14 g/mol
InChI Key: LOBYZPFKBPPWAO-UHFFFAOYSA-N
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Description

“4-Bromo-2-(propoxymethyl)thiophene” is a heterocyclic organic compound that belongs to the family of thiophenes. It has a molecular formula of C8H11BrOS and an average mass of 235.141 Da .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The ring is substituted at the 2nd position with a propoxymethyl group and at the 4th position with a bromine atom .


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, where the reaction mechanism was found to occur in multiple steps . When brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated, acting not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

Scientific Research Applications

Photostabilizers for Poly(vinyl chloride)

Thiophene derivatives, including structures related to 4-Bromo-2-(propoxymethyl)thiophene, have been synthesized and applied as photostabilizers for poly(vinyl chloride) (PVC). These materials significantly reduce the level of photodegradation in PVC films, with one derivative showing a reduction in the rate of appearance of infrared absorption bands of degradation products by around two-thirds. This suggests that such thiophene derivatives can stabilize PVC through direct absorption of UV radiation and dissipation of the energy as heat, potentially offering a way to enhance the durability of PVC products in outdoor applications (Balakit et al., 2015).

Conjugated Polymers for Electronic Devices

Functionalized polythiophenes have been explored for their application in various electronic devices, including field-effect transistors, organic photovoltaics, and sensors. For instance, a postpolymerization modification strategy was reported for functionalizing the 4-position of commercially available poly(3-hexylthiophene) (P3HT), leading to derivatives with enhanced properties for specific applications. This demonstrates the versatility of thiophene-based polymers in electronics and the potential of specific substitutions such as those in this compound for tailoring material properties (Koo, Sletten, & Swager, 2014).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of thiophene derivatives further illustrate the broad range of applications for these compounds in scientific research. New thiophene compounds have been prepared and shown to exhibit significant antioxidant properties, underlining the potential of thiophene derivatives in medicinal chemistry and possibly in the development of new therapeutics (Queiroz et al., 2007).

Electrochromic Materials

Thiophene derivatives have also been developed for use in electrochromic devices. For example, poly(3-bromo-4-methoxythiophene) was synthesized and applied in dual-type electrochromic devices, showing good optical contrast and distinctive color changes. This underscores the importance of thiophene derivatives in the development of advanced materials for smart window applications and low-power display technologies (Cihaner & Önal, 2007).

Organic Synthesis and Catalysis

The versatile chemistry of thiophene derivatives facilitates their use in organic synthesis and catalysis. For example, thiophene-containing palladium(II) complexes have been synthesized and applied as catalysts in Suzuki-Miyaura coupling reactions, demonstrating high efficiency and yielding up to 96% in 2 hours. This highlights the role of thiophene derivatives in facilitating organic transformations, contributing to the development of more efficient synthetic methodologies (Sharma et al., 2013).

Mechanism of Action

While specific studies on the mechanism of action of “4-Bromo-2-(propoxymethyl)thiophene” were not found, a study on Morpholino Thiophenes suggests that the novel scaffold targets QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration .

Future Directions

The future directions for “4-Bromo-2-(propoxymethyl)thiophene” and similar compounds could involve further exploration of their synthesis methods, potential applications in various fields like medicine and functional materials, and their incorporation in natural products and photoresponsive dyes . Further studies could also focus on understanding their mechanisms of action and improving their safety profiles.

Properties

IUPAC Name

4-bromo-2-(propoxymethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrOS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBYZPFKBPPWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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